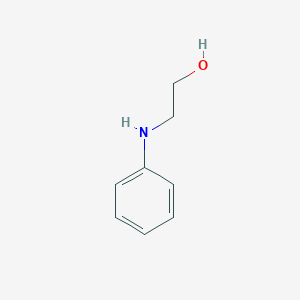
2-Anilinoethanol
概要
説明
Synthesis Analysis
The synthesis of 2-Anilinoethanol and related compounds involves various catalytic processes, including copper-catalyzed amination, which has been developed for the synthesis of anilinoethanolamines, including NMDA NR2B receptor antagonist ifenprodil analogues. This synthesis showcases the versatility of copper-catalyzed reactions in producing anilinoethanol derivatives efficiently (Bouteiller et al., 2010). Additionally, the synthesis of 2-phenylquinolines and derivatives from anilines and alcohols highlights the multi-component reactions catalyzed by FeCl3·6H2O, demonstrating the adaptability of aniline derivatives in complex synthesis pathways (Khusnutdinov et al., 2016).
Molecular Structure Analysis
The molecular structure of 2-Anilinoethanol facilitates its involvement in various chemical reactions, owing to the presence of both amine and alcohol functional groups. This dual functionality allows it to participate in a wide range of chemical transformations, serving as a versatile building block for the synthesis of more complex molecules.
Chemical Reactions and Properties
2-Anilinoethanol undergoes various chemical reactions, leveraging its aniline and ethanol moieties. For instance, its capability to act as a precursor in the synthesis of quinoline compounds when reacted with aldehydes and alcohols under catalysis illustrates its reactive versatility. The synthesis pathways often involve C-H activation and C-C/C-N bond formation, emphasizing the compound's role in constructing complex heterocyclic structures (Yan et al., 2013).
Physical Properties Analysis
The physical properties of 2-Anilinoethanol, such as solubility, boiling point, and melting point, are influenced by its molecular structure. These properties are critical in determining its applicability in various synthesis processes and its behavior in different chemical environments.
Chemical Properties Analysis
2-Anilinoethanol's chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are essential for its applications in organic synthesis. Its ability to engage in nucleophilic substitution reactions, as well as its participation in catalytic cycles, underscores its utility in creating a broad spectrum of chemical compounds.
For more in-depth exploration and analysis of 2-Anilinoethanol's synthesis, molecular structure, and its diverse chemical reactions and properties, the following references provide a comprehensive scientific foundation:
- (Bouteiller et al., 2010)
- (Khusnutdinov et al., 2016)
- (Yan et al., 2013)
科学的研究の応用
-
Application in Food Safety
- Field : Agro-Food Safety
- Summary : 2-Anilinoethanol is used in the preparation of lincomycin-imprinted silica nanoparticles for the extraction and determination of lincomycin in milk and chicken .
- Methods : Silica nanoparticles and boronic acid ligands 3-fluoro-4-formylphenylboronic acid were used as supporting materials and functional monomers, respectively. The thickness of the imprinting coating on SiO2 is in direct proportion to the concentration of 2-anilinoethanol .
- Results : The prepared lincomycin-imprinted silica nanoparticles exhibited good specificity, high binding capacity (19.45 mg/g), fast kinetics (6 min), and low binding pH (pH 5.0) toward lincomycin .
-
Application in Organic Semiconductors
-
Application in Biosensors
- Field : Biosensor Technology
- Summary : 2-Anilinoethanol is used in the electropolymerization of polyaniline, a polymer used in biosensor applications .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : With increased 2-anilinoethanol content in the copolymer, its electroactivity, conductivity and resistance are reduced, though the processability and .
-
Application in Biosensor Technology
- Field : Biosensor Technology
- Summary : 2-Anilinoethanol is used in the electropolymerization of polyaniline, a polymer used in biosensor applications .
- Methods : The preparations of polyaniline, poly (2-anilinoethanol) and poly (aniline- co -2-anilinoethanol) are performed with electrochemical (CV) method at room temperature, in a standard three-electrode cell .
- Results : With increased 2-anilinoethanol content in the copolymer, its electroactivity, conductivity and resistance are reduced, though the processability and adhesion properties improve .
-
Application in Polymer Science
- Field : Polymer Science
- Summary : 2-Anilinoethanol is used in the graft copolymerization of 2-anilinoethanol onto chitosan .
- Methods : Graft copolymerization of 2-anilinoethanol (2AE) onto chitosan (Chit-g-P2AE) was carried out by using ammonium peroxydisulfate (APS) as a long initiator under nitrogen atmosphere .
- Results : The effects of concentration of APS, 2AE, reaction time and temperature on graft copolymerization were studied by determining the grafting percentage, grafting efficiency and percentage add-on .
-
Application in Industrial Safety
- Field : Industrial Safety
- Summary : 2-Anilinoethanol is known to produce methemoglobinemia, a condition caused by elevated levels of methemoglobin in the blood .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Application in Electrochemical Biosensors
- Field : Biosensor Technology
- Summary : 2-Anilinoethanol is used in the electropolymerization of polyaniline, a polymer used in electrochemical biosensors .
- Methods : The preparations of polyaniline, poly (2-anilinoethanol) and poly (aniline- co -2-anilinoethanol) are performed with electrochemical (CV) method at room temperature, in a standard three-electrode cell .
- Results : With increased 2-anilinoethanol content in the copolymer, its electroactivity, conductivity and resistance are reduced, though the processability and adhesion properties improve .
-
Application in Polymer Science
- Field : Polymer Science
- Summary : 2-Anilinoethanol is used in the graft copolymerization of 2-anilinoethanol onto chitosan .
- Methods : Graft copolymerization of 2-anilinoethanol (2AE) onto chitosan (Chit-g-P2AE) was carried out by using ammonium peroxydisulfate (APS) as a long initiator under nitrogen atmosphere .
- Results : The effects of concentration of APS, 2AE, reaction time and temperature on graft copolymerization were studied by determining the grafting percentage, grafting efficiency and percentage add-on .
-
Application in Industrial Safety
- Field : Industrial Safety
- Summary : 2-Anilinoethanol is known to produce methemoglobinemia, a condition caused by elevated levels of methemoglobin in the blood .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
将来の方向性
2-Anilinoethanol has potential applications in the field of biosensors due to its properties when used in the electropolymerization process . With increased 2-Anilinoethanol content in the copolymer, its electroactivity, conductivity, and resistance are reduced, though the processability and adhesion properties improve .
特性
IUPAC Name |
2-anilinoethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-7-6-9-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGATWIBSKHFMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059550 | |
| Record name | Ethanol, 2-(phenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point =11 deg C; [ChemIDplus] Clear brown liquid; [Acros Organics MSDS] | |
| Record name | N-Phenylethanolamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16071 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Anilinoethanol | |
CAS RN |
122-98-5 | |
| Record name | N-(2-Hydroxyethyl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenylethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-ANILINOETHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-(phenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-(phenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-anilinoethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHENYLETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/630DL2N96B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



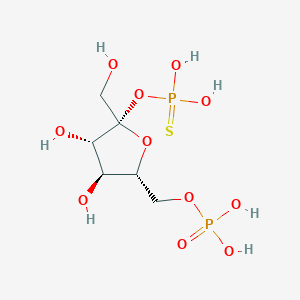

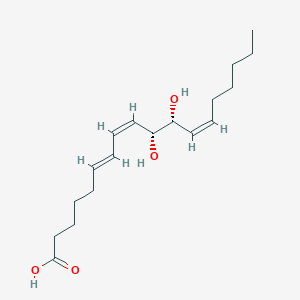
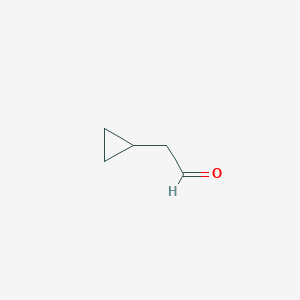
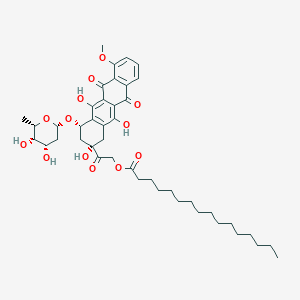
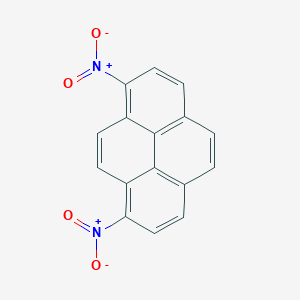
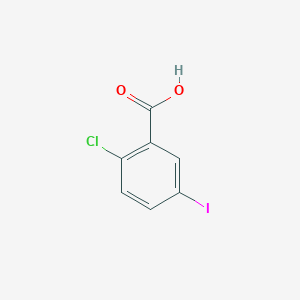
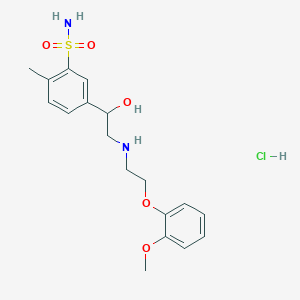
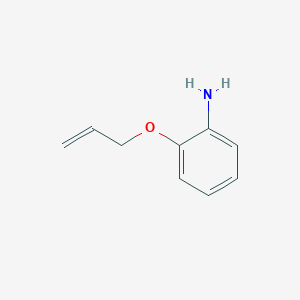
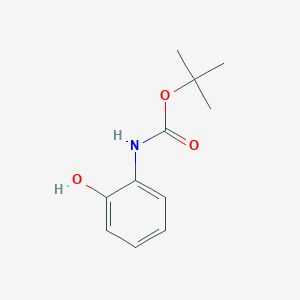

![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)
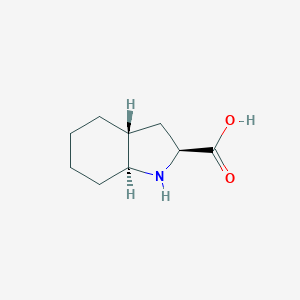
![1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B49404.png)